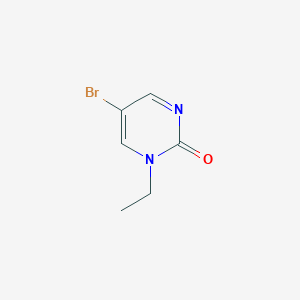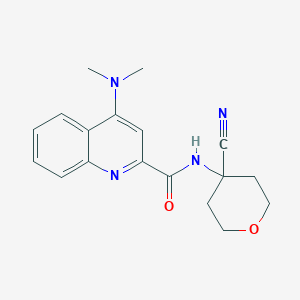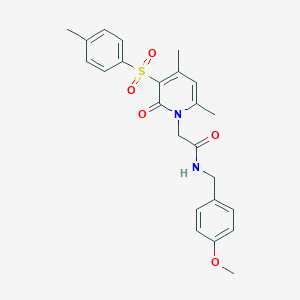![molecular formula C16H13ClN2O2 B2508526 N-(3-chloro-2-méthylphényl)-5-méthylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-55-7](/img/structure/B2508526.png)
N-(3-chloro-2-méthylphényl)-5-méthylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré l'impact de ce composé sur les cellules cancéreuses. Par exemple, un dérivé nouvellement synthétisé, 3-amino-N-(3-chloro-2-méthylphényl)-5-oxo-5,6,7,8-tétrahydrothieno[2,3-b]quinoline-2-carboxamide, a été étudié pour son effet sur les cellules souches cancéreuses (CSC) dans des lignées cellulaires de cancer du sein . L'investigation de son potentiel en tant qu'agent anticancéreux est cruciale pour le développement de nouvelles thérapies.
- Le composé appartient à la classe des composés hétérocycliques, qui jouent un rôle important dans la recherche en chimie organique. Les hétérocycles contenant au moins un cycle hétérocyclique sont largement répandus dans les produits naturels, les produits pharmaceutiques et les molécules biologiquement actives . La compréhension des propriétés chimiques de ce composé contribue à une connaissance plus large dans ce domaine.
- Les dérivés d'oxazine, comme celui que nous discutons, ont attiré l'attention en tant que médicaments potentiellement nouveaux. Leur structure hétérocyclique à six chaînons, contenant des atomes d'oxygène et d'azote, offre une polyvalence et une accessibilité chimiques . L'investigation de leurs activités biologiques est essentielle pour le développement de médicaments.
- Le composé contient le groupe fonctionnel –CONH₂, ce qui en fait un amide. Les amides présentent des propriétés chimiques et biologiques diverses . Les chercheurs ont exploré leur potentiel en tant qu'antioxydants, agents anti-inflammatoires et plus encore. L'investigation des propriétés spécifiques de ce composé met en lumière sa polyvalence.
- Les dérivés de thiourée, qui partagent des similitudes structurelles avec les amides, ont démontré diverses activités pharmacologiques, notamment des effets anticancéreux . L'investigation du potentiel de ce composé dans le traitement de maladies telles que l'insuffisance rénale et la septicémie est cruciale.
- La structure du N-(3-chloro-4-méthylphényl)-2-(3-nitrobenzamido)benzamide a été étudiée à l'aide de la diffraction des rayons X sur monocristal (XRD), ainsi que des méthodes spectroscopiques IR, 1H RMN et 13C RMN . Ces analyses fournissent des informations sur son arrangement tridimensionnel et ses motifs de liaison.
Propriétés anticancéreuses
Chimie hétérocyclique
Dérivés d'oxazine dans la découverte de médicaments
Amides et leur polyvalence
Dérivés de thiourée et activités pharmacologiques
Caractérisation structurale
Mécanisme D'action
Target of Action
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .
Mode of Action
For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .
Biochemical Pathways
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .
Pharmacokinetics
For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARMFZWUQZPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)



![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
